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molecular formula C8H6F3NO B1394898 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 749257-78-1

1-(3-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No. B1394898
M. Wt: 189.13 g/mol
InChI Key: DOZJVJQXOFNIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07488740B2

Procedure details

Dissolve 1-(3-trifluoromethyl-pyridin-2-yl)-ethanone (2.10 g, 11.1 mmol) in HBr (30% by wt in AcOH) (14 mL). Cool the mixture to 0° C. and add bromine (0.62 mL) drop wise. Allow the resulting solution to warm to room temperature and stir for 3 hours. Concentrate the reaction under reduced pressure to yield the title compound as its HBr salt.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[C:4]([C:9](=[O:11])[CH3:10])=[N:5][CH:6]=[CH:7][CH:8]=1.[Br:14]Br>Br>[Br:14][CH2:10][C:9]([C:4]1[C:3]([C:2]([F:1])([F:12])[F:13])=[CH:8][CH:7]=[CH:6][N:5]=1)=[O:11].[BrH:14]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
FC(C=1C(=NC=CC1)C(C)=O)(F)F
Name
Quantity
14 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)C1=NC=CC=C1C(F)(F)F
Name
Type
product
Smiles
Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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